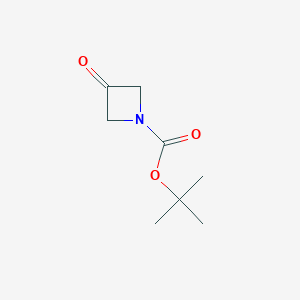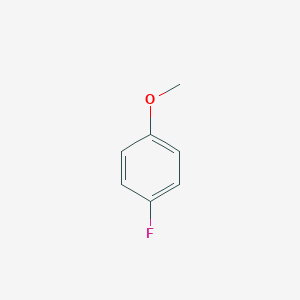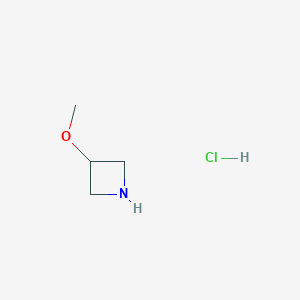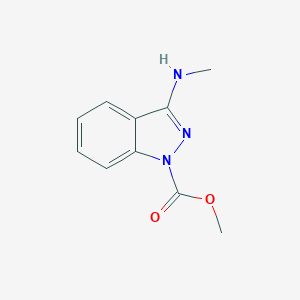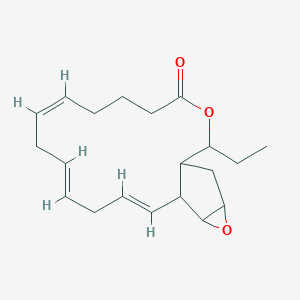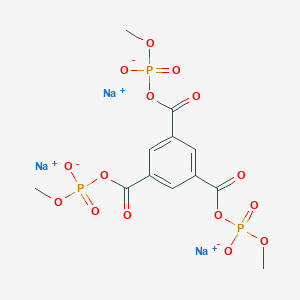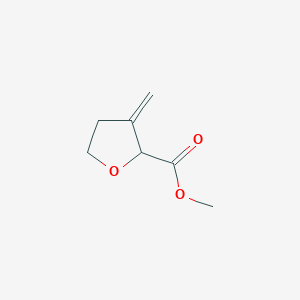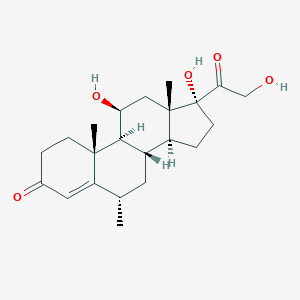![molecular formula C21H19NO2S B119607 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- CAS No. 147054-74-8](/img/structure/B119607.png)
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-
Vue d'ensemble
Description
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is a chemical compound that is widely used in scientific research. It is a type of aziridine, which is a highly reactive three-membered heterocyclic organic compound that contains a nitrogen atom and two carbon atoms. Aziridines have been shown to have a wide range of biological activities, including antitumor, antiviral, and antibacterial properties.
Mécanisme D'action
The mechanism of action of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- is not fully understood. However, it is believed to work by alkylating DNA and RNA, which can lead to the inhibition of protein synthesis and cell death. Aziridines are also known to form covalent adducts with nucleophiles, such as amino acids and nucleotides, which can lead to the inhibition of enzyme activity.
Biochemical and physiological effects:
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. However, more research is needed to fully understand the biochemical and physiological effects of aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- in lab experiments is its high reactivity, which allows for the formation of covalent adducts with nucleophiles. This can be useful in studying enzyme activity and inhibition. However, the high reactivity of aziridines can also make them difficult to handle and store. In addition, aziridines can be toxic and carcinogenic, which requires careful handling and disposal.
Orientations Futures
There are many potential future directions for research on aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl-. One area of interest is the development of new cancer treatments based on the inhibition of specific enzymes or pathways. Another area of research is the development of new antiviral and antibacterial agents. In addition, the use of aziridines in the development of new materials, such as polymers and coatings, is an area of growing interest. Finally, the development of new synthetic methods for aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- could lead to the discovery of new compounds with unique biological activities.
Applications De Recherche Scientifique
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has been used in a variety of scientific research applications. One area of research is the development of new cancer treatments. Aziridines have been shown to have potent antitumor activity by inhibiting the growth and proliferation of cancer cells. Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- has also been used in the development of new antiviral and antibacterial agents. In addition, aziridines have been studied for their potential as enzyme inhibitors, which could lead to the development of new drugs for a variety of diseases.
Propriétés
Numéro CAS |
147054-74-8 |
|---|---|
Nom du produit |
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2,3-diphenyl- |
Formule moléculaire |
C21H19NO2S |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)sulfonyl-2,3-diphenylaziridine |
InChI |
InChI=1S/C21H19NO2S/c1-16-12-14-19(15-13-16)25(23,24)22-20(17-8-4-2-5-9-17)21(22)18-10-6-3-7-11-18/h2-15,20-21H,1H3 |
Clé InChI |
GAZMCGHPHRQBPT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.2.1]octan-2-one](/img/structure/B119524.png)

